molecular formula C10H9FO4 B035174 Dimethyl 4-fluorophthalate CAS No. 110706-50-8

Dimethyl 4-fluorophthalate

Cat. No. B035174
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related fluorophores to Dimethyl 4-fluorophthalate has been explored in various studies. For instance, Loving and Imperiali (2008) developed an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for studying protein-protein interactions, demonstrating the chemical stability and synthetic accessibility of such compounds (Loving & Imperiali, 2008).
  • Sainlos and Imperiali (2007) described the synthesis of cyclic anhydride precursors of environment-sensitive fluorophores like 4-dimethylaminophthalimide (4-DMAP), which are related to the structure of Dimethyl 4-fluorophthalate (Sainlos & Imperiali, 2007).

Molecular Structure Analysis

  • The molecular structure of Dimethyl 4-fluorophthalate and related compounds has been a subject of interest due to their unique properties. For example, Banthia and Samanta (2005) investigated the structure of 4-aminophthalimide-appended calix[4]azacrown, which shares structural similarities with Dimethyl 4-fluorophthalate (Banthia & Samanta, 2005).

Chemical Reactions and Properties

  • Studies have shown various chemical reactions involving compounds similar to Dimethyl 4-fluorophthalate. For example, Baathulaa, Xu, and Qian (2011) outlined the synthesis of 6-dimethylaminonaphthalimide (6-DMN) and its reactions in different solvents, indicating the potential reactions Dimethyl 4-fluorophthalate may undergo (Baathulaa, Xu, & Qian, 2011).

Physical Properties Analysis

  • The physical properties of Dimethyl 4-fluorophthalate can be inferred from studies on related compounds. For instance, Yeo et al. (2015) synthesized and characterized a series of polyimides derived from perfluoro-biphenyl groups and dimethylaniline units, providing insights into the physical characteristics such compounds may exhibit (Yeo et al., 2015).

Scientific Research Applications

  • Dipeptide Derivatives for Proteinase Detection : Dimethyl phenylalanylcitrulline-5-aminoisophthalate, a derivative of dimethyl 5-aminoisophthalate, is rapidly hydrolyzed and can be useful for detecting and quantifying plant cysteine proteinases (Baggett et al., 1985).

  • DNA Assay and Nuclear Imaging : 4-Aminonaphthalimides, with modifications such as guanidinoethyl and dimethylaminopropyl groups, have potential applications in nucleic acid assays and nuclear imaging, offering variations in binding ability, cytotoxicity, and cell permeability (Zhou et al., 2014).

  • Interaction with Trypsin : Dimethyl phthalate (DMP) demonstrates interactions with trypsin, resulting in enzyme inhibition, fluorescence quenching, and conformational changes. This suggests potential human body toxicity (Wang, Zhang, & Wang, 2015).

  • Environmental Impact : DMP contamination significantly inhibits the growth and glucose utilization of Pseudomonas fluorescens, altering its biological function in the environment (Wang et al., 2019).

  • Protein-Protein Interaction Studies : The 4-DMN amino acid, derived from dimethyl 4-fluorophthalate, offers improved chemical stability and longer excitation wavelengths, facilitating studies of protein-protein interactions (Loving & Imperiali, 2008).

  • Sensitive Isotope Detection : Fluorography, using compounds like 2,5-diphenyloxazole dissolved in DMSO, is effective for sensitive isotope detection in polyacrylamide gel electrophoresis, which can involve derivatives of dimethyl 4-fluorophthalate (Bonner, 1983).

  • Synthesis of Fluorophthalates : The [4+2]-cycloaddition of 1-ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (DMAD) leads to the synthesis of 3,5-diaryl-4-fluorophthalates, showcasing a chemical synthesis application (Ibad et al., 2010).

Safety And Hazards

Dimethyl 4-fluorophthalate is classified under GHS07 for safety. The signal word for this chemical is “Warning” and it has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQAPWOMHKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628010
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-fluorophthalate

CAS RN

110706-50-8
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate was dissolved in methylene chloride and stirred over basic alumina for 4 hours. An aliquot was removed and the major product shown to be dimethyl 4-fluorophthalate by GC analysis.
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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